molecular formula C23H17N3O5 B271273 N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide

Numéro de catalogue B271273
Poids moléculaire: 415.4 g/mol
Clé InChI: OBTVCUJRZYOICN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to induction of apoptosis in B-cells and inhibition of tumor growth.
Biochemical and physiological effects:
N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical models, N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other anti-cancer agents. N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to synergize with other anti-cancer agents. The limitations include the moderate yield of the synthesis and the need for further evaluation in clinical trials.

Orientations Futures

For the development of N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide include the evaluation of its efficacy and safety in clinical trials, the investigation of its potential as a combination therapy with other anti-cancer agents, and the exploration of its mechanism of action in more detail. Additionally, the development of more efficient synthetic routes for N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide may facilitate its further development and evaluation.

Méthodes De Synthèse

The synthesis of N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 3-(2-furoylamino)aniline with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to the corresponding amine. The amine is then coupled with 2-furoic acid to yield the final product. The overall yield of the synthesis is moderate but sufficient for further development and evaluation.

Applications De Recherche Scientifique

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide has shown potent and selective inhibition of BTK, leading to inhibition of BCR signaling and induction of apoptosis in B-cells. N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide has also been shown to synergize with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.

Propriétés

Nom du produit

N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide

Formule moléculaire

C23H17N3O5

Poids moléculaire

415.4 g/mol

Nom IUPAC

N-[3-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H17N3O5/c27-21(15-5-1-6-16(13-15)25-22(28)19-9-3-11-30-19)24-17-7-2-8-18(14-17)26-23(29)20-10-4-12-31-20/h1-14H,(H,24,27)(H,25,28)(H,26,29)

Clé InChI

OBTVCUJRZYOICN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CO4

SMILES canonique

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.